molecular formula C9H8N4 B13985199 5-Amino-1-methyl-1h-indazole-3-carbonitrile

5-Amino-1-methyl-1h-indazole-3-carbonitrile

Cat. No.: B13985199
M. Wt: 172.19 g/mol
InChI Key: NVAOQBSRBXJLIO-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-1H-indazole-3-carbonitrile is an organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an amino group, a methyl group, and a carbonitrile group attached to the indazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-methyl-1H-indazole-3-carbonitrile typically involves the reduction of 5-nitro-1-methyl-1H-indazole. One common method includes dissolving 5-nitro-1-methyl-1H-indazole in methanol, followed by the addition of palladium on carbon (Pd/C) as a catalyst. The mixture is then subjected to hydrogenation at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the synthesis might involve larger-scale equipment and more controlled conditions. For instance, the reduction process can be carried out in a hydrogenation reactor with continuous monitoring of pressure and temperature to ensure optimal yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-1H-indazole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

5-Amino-1-methyl-1H-indazole-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which can be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can interfere with cell signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1-methyl-1H-indazole-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the indazole ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances its potential for various applications in medicinal chemistry and industrial processes .

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

5-amino-1-methylindazole-3-carbonitrile

InChI

InChI=1S/C9H8N4/c1-13-9-3-2-6(11)4-7(9)8(5-10)12-13/h2-4H,11H2,1H3

InChI Key

NVAOQBSRBXJLIO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)N)C(=N1)C#N

Origin of Product

United States

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